Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinoline, thiazole, and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The quinoline and thiazole derivatives are coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems and advanced purification techniques such as chromatography would ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or thiazole derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The quinoline and thiazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can interfere with biological pathways, leading to therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: shares similarities with other quinoline and thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features of quinoline, thiazole, and ethyl ester groups, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H18ClN3O3S |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H18ClN3O3S/c1-2-30-21(28)11-14-13-31-23(25-14)27-22(29)17-12-20(16-8-3-5-9-18(16)24)26-19-10-6-4-7-15(17)19/h3-10,12-13H,2,11H2,1H3,(H,25,27,29) |
InChI Key |
NMOJXULLEHYKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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